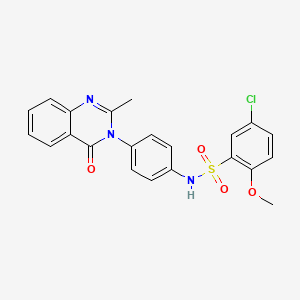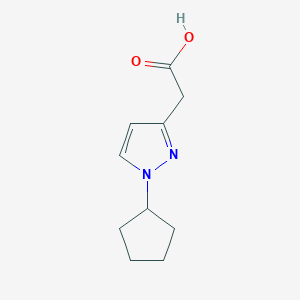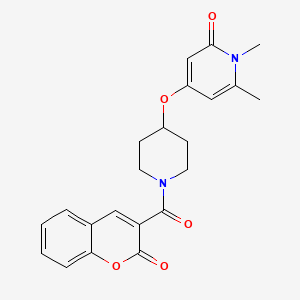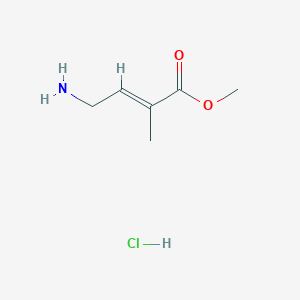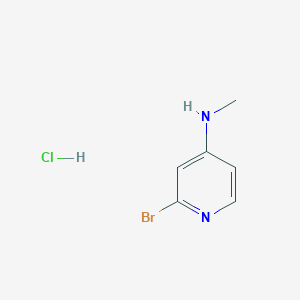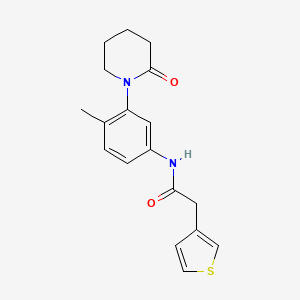
N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-(thiophen-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-(thiophen-3-yl)acetamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a piperidinyl group, a thiophenyl group, and an acetamide moiety, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-(thiophen-3-yl)acetamide typically involves multiple steps:
Formation of the Piperidinyl Intermediate: The initial step involves the preparation of the 2-oxopiperidin-1-yl intermediate. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Aromatic Substitution: The piperidinyl intermediate is then subjected to aromatic substitution reactions to introduce the 4-methylphenyl group. This step often requires the use of catalysts such as palladium or copper to facilitate the coupling reaction.
Thiophenyl Acetamide Formation: The final step involves the introduction of the thiophen-3-yl group and the acetamide moiety. This can be achieved through acylation reactions using reagents like acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the piperidinyl moiety, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are frequently employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-(thiophen-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-(thiophen-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperidinyl and thiophenyl groups play crucial roles in the binding affinity and specificity of the compound. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
相似化合物的比较
Similar Compounds
N-(4-methylphenyl)-2-(thiophen-3-yl)acetamide: Lacks the piperidinyl group, resulting in different chemical properties and biological activities.
N-(3-(2-oxopiperidin-1-yl)phenyl)-2-(thiophen-3-yl)acetamide: Similar structure but with variations in the position of the methyl group, affecting its reactivity and applications.
Uniqueness
N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-(thiophen-3-yl)acetamide is unique due to the presence of both the piperidinyl and thiophenyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications, making it a valuable compound in various fields of research.
属性
IUPAC Name |
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-13-5-6-15(19-17(21)10-14-7-9-23-12-14)11-16(13)20-8-3-2-4-18(20)22/h5-7,9,11-12H,2-4,8,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFNAEQRFXEVLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CSC=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2762097.png)
![2-Chloro-3-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2762098.png)
![5-Azaspiro[2.4]heptane-7-carboxylic acid hydrochloride](/img/structure/B2762100.png)
![N-(3-phenylpropyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2762101.png)
![(Z)-N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2762104.png)
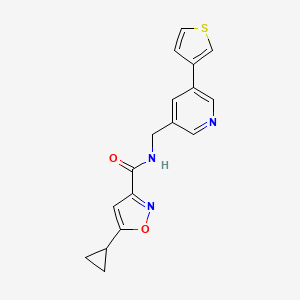
![7-Bromoimidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate](/img/structure/B2762108.png)
